molecular formula C19H16INO2 B5425037 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B5425037
M. Wt: 417.2 g/mol
InChI Key: GORWUSJWDLZZKA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline is a complex organic compound characterized by its unique structure, which includes an iodine atom, methoxy groups, and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline is unique due to its combination of an iodine atom, methoxy groups, and a quinoline backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO2/c1-22-17-11-8-15(20)12-14(17)7-10-16-9-6-13-4-3-5-18(23-2)19(13)21-16/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORWUSJWDLZZKA-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.